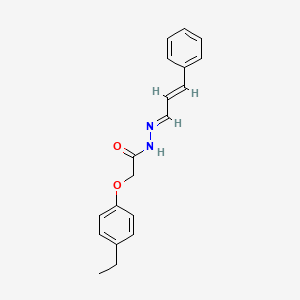![molecular formula C19H17N3O3 B5577519 N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)
N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide involves complex organic reactions, including the Friedel-Crafts acylation, reductive cyclization, and various substitution reactions to introduce specific functional groups. A notable example is the 'one-pot' reductive cyclization process using sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) to synthesize structurally similar compounds (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide and its analogs have been extensively studied using X-ray diffraction techniques and theoretical calculations. For example, studies have shown that similar compounds crystallize in specific systems, exhibiting detailed geometrical parameters and molecular conformations, suggesting a strong correlation between molecular structure and the compound's properties (Demir et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including hydrogenation, dehydrogenation, and halogenation, demonstrating their versatile reactivity. The introduction of deuterium and tritium into structurally related molecules has been studied, highlighting methods for labeling with hydrogen isotopes and exploring their chemical reactivity and stability under different conditions (Shevchenko et al., 2014).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure are crucial for understanding the behavior of N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide. The crystalline structure, in particular, provides insights into the compound's stability and potential applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and photostability, are essential for determining the compound's applications in chemical synthesis and pharmaceutical development. The electronic properties such as HOMO and LUMO energies, derived from theoretical calculations, offer a deeper understanding of the compound's reactivity and potential as a pharmaceutical agent (Demir et al., 2015).
Applications De Recherche Scientifique
Molecular Structure and Antioxidant Activity
N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide and its analogs have been the subject of research due to their intriguing molecular structures and potential biological activities. For instance, a study focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, where its structure was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations. This research highlighted the compound's crystalline nature and provided insights into its electronic properties, such as HOMO and LUMO energies, which are crucial for understanding its chemical reactivity and potential antioxidant properties. The study also employed DPPH free radical scavenging tests to determine its antioxidant capabilities, suggesting that similar compounds, including N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, might possess significant antioxidant activities (Demir et al., 2015).
Synthesis and Neuroleptic Activity
The synthesis of related compounds has also been explored for their potential neuroleptic (antipsychotic) activities. A study detailed the synthesis and evaluation of various benzamides, including structures similar to N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, for their inhibitory effects on apomorphine-induced stereotypy in rats. This research is indicative of the compound's potential application in developing new neuroleptic drugs, which could offer more effective treatments for psychosis with fewer side effects (Iwanami et al., 1981).
Anti-Inflammatory and Analgesic Agents
Further investigations have led to the synthesis of novel compounds derived from structures similar to N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, with a focus on their anti-inflammatory and analgesic properties. One such study synthesized new heterocyclic compounds with potential as cyclooxygenase inhibitors, demonstrating significant analgesic and anti-inflammatory activities in vivo. These findings suggest that derivatives of N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide could be valuable in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Potential in Alzheimer's Disease Treatment
Research into the molecular imaging of serotonin 1A receptors in the brains of Alzheimer's disease patients using a compound structurally related to N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide has provided insights into the receptor densities in these patients. The compound used in the study, due to its selectivity for serotonin 1A receptors, has highlighted the potential of related compounds in diagnosing and understanding the progression of Alzheimer's disease, which could lead to more targeted treatments (Kepe et al., 2006).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-3-12-18(22-21-13)25-17-8-4-14(5-9-17)19(23)20-15-6-10-16(24-2)11-7-15/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMAUOFYPQYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)



![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)


